(2E)-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide
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Description
This compound is a complex organic molecule that contains several functional groups. It has a benzofuran core, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This core is substituted with a 3,4-dimethoxybenzoyl group and a phenylprop-2-enamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 3,4-dimethoxybenzoyl group could potentially be introduced using 3,4-dimethoxybenzoyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzofuran core provides a rigid, planar structure, while the various substituents add complexity and may influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the amide group could participate in condensation reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and polar functional groups could impact its solubility, melting point, and other properties .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO5/c1-17-21-12-11-20(28-25(29)14-9-18-7-5-4-6-8-18)16-23(21)33-27(17)26(30)19-10-13-22(31-2)24(15-19)32-3/h4-16H,1-3H3,(H,28,29)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNYSKFKTOHKNK-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-YL]-3-phenylprop-2-enamide |
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